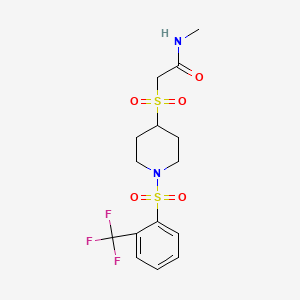

N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O5S2/c1-19-14(21)10-26(22,23)11-6-8-20(9-7-11)27(24,25)13-5-3-2-4-12(13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQNGVQXMWNASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate product to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide groups in the compound are susceptible to nucleophilic substitution under controlled conditions. Key examples include:

-

Reaction with Amines : The sulfonyl chloride intermediate (precursor to the target compound) reacts with amines to form secondary sulfonamides. For instance, coupling with chiral amino acids (e.g., 2-amino-5-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid) in water/dioxane with triethylamine yields substituted sulfonamides .

-

Alkylation : Treatment with iodomethane (CH₃I) in dry DMF under basic conditions (K₂CO₃) leads to N-methylation of sulfonamide or acetamide groups .

Table 1: Nucleophilic Substitution Examples

Hydrolysis and Stability

The compound exhibits stability under acidic and basic conditions, but selective hydrolysis can occur:

-

Acid Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C cleaves tert-butoxycarbonyl (Boc) protecting groups without affecting sulfonamide bonds .

-

Base-Mediated Hydrolysis : LiOH in THF/MeOH at 60°C hydrolyzes ester groups to carboxylic acids (e.g., conversion of methyl esters to hydroxamic acids) .

Key Stability Data :

-

pH Stability : Stable in aqueous solutions at pH 3–11 for >24 h.

-

Thermal Stability : Decomposes above 200°C.

Cross-Coupling Reactions

The trifluoromethylphenyl group facilitates palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Reaction with arylboronic acids (e.g., 4-nitrophenylboronic acid) using Pd(PPh₃)₄ and K₃PO₄ in H₂O/dioxane introduces biaryl motifs .

Table 2: Cross-Coupling Examples

| Substrate | Coupling Partner | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromophenyl Intermediate | 4-Nitrophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Biaryl-substituted derivative | 81% |

Acylation and Benzoylation

The piperidine nitrogen and acetamide moiety undergo acylation:

-

Benzoylation : Treatment with benzoyl chloride in DMF using N,N-diisopropylethylamine (DIPEA) forms N-benzoyl derivatives .

Example Reaction :

Reductive Reactions

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, though this is more relevant to precursor synthesis .

Role of Trifluoromethyl Group

The electron-withdrawing trifluoromethyl (-CF₃) group:

-

Enhances metabolic stability by resisting oxidative degradation .

-

Modulates electronic effects, increasing sulfonamide reactivity toward nucleophiles.

Reaction Optimization Insights

-

Solvent Effects : Reactions in polar aprotic solvents (DMF, dioxane) improve yields compared to nonpolar solvents .

-

Temperature Control : Exothermic reactions (e.g., sulfonamide formation) require cooling to 0°C to avoid side products .

Biological Activity and Reactivity Correlation

Structural modifications impact pharmacological properties:

Scientific Research Applications

N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.

Industry: It may be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl groups may also play a role in binding to target proteins, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Key Structural Features :

- Trifluoromethylphenyl substituent : Contributes electron-withdrawing effects and lipophilicity.

- Piperidine ring : Provides conformational rigidity compared to flexible alkyl chains.

Comparison with Structurally Similar Compounds

W-15 and W-18 (Piperidinyl Sulfonamides)

Structural Similarities :

Key Differences :

- Position of substituents : The target compound has sulfonyl groups at the 1- and 4-positions of the piperidine ring, whereas W-15/W-18 utilize 2-piperidinylidene cores with phenylethyl side chains .

- Functional groups : The trifluoromethyl group in the target compound may enhance metabolic stability compared to the nitro (W-18) or chloro (W-15) groups, which are more reactive.

Table 1: Structural Comparison with W-15/W-18

| Feature | Target Compound | W-15/W-18 |

|---|---|---|

| Piperidine substitution | 1- and 4-sulfonyl | 2-piperidinylidene |

| Aromatic substituent | 2-(trifluoromethyl)phenyl | 4-nitrophenylethyl (W-18) |

| Functional groups | CF₃, dual sulfonyl, acetamide | Nitro (W-18), chloro (W-15) |

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

Structural Similarities :

Key Differences :

- Aromatic substitution : The chloro-nitro phenyl group introduces strong electron-withdrawing effects, whereas the trifluoromethyl group offers moderate electron withdrawal with higher lipophilicity.

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

Structural Similarities :

Key Differences :

- Heterocycle flexibility : Piperazine (six-membered ring with two nitrogen atoms) offers different hydrogen-bonding capabilities compared to piperidine.

- Substituent position : The 4-methylphenylsulfonyl (tosyl) group in this analog contrasts with the 2-(trifluoromethyl)phenylsulfonyl group in the target compound .

Table 2: Pharmacophoric Comparison

| Property | Target Compound | N-(4-fluorophenyl)-...acetamide |

|---|---|---|

| Heterocycle | Piperidine | Piperazine |

| Sulfonyl substituent | 2-(trifluoromethyl)phenyl | 4-methylphenyl (tosyl) |

| Molecular weight | 442.47 g/mol | ~430 g/mol (estimated) |

N-(1-([1,1'-biphenyl]-4-yl)-2-(N-methylphenylsulfonamido)ethyl)acetamide

Structural Similarities :

Key Differences :

- Biphenyl vs.

- Ethyl linker : Introduces conformational flexibility absent in the piperidine-constrained target compound .

Discussion of Structural and Functional Implications

- Electron-withdrawing groups : The trifluoromethyl group in the target compound balances lipophilicity and metabolic stability better than nitro (W-18) or chloro () substituents .

- Dual sulfonyl groups : May enhance binding to polar receptors or enzymes compared to single-sulfonyl analogs like N-(4-fluorophenyl)-...acetamide .

- Piperidine rigidity : Likely improves target selectivity over flexible analogs (e.g., biphenyl derivatives in ) .

Biological Activity

N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide, with CAS number 1797688-46-0, is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a trifluoromethyl group, which is known to enhance the biological properties of various pharmaceutical agents. The following sections will delve into the biological activity, pharmacological implications, and relevant research findings associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃F₃N₂O₄S |

| Molecular Weight | 420.4 g/mol |

| CAS Number | 1797688-46-0 |

| Structure | Chemical Structure |

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications in various therapeutic areas, particularly in the fields of oncology and infectious diseases. The trifluoromethyl group is noted for its ability to improve the potency and selectivity of compounds against specific biological targets.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing sulfonamide groups have demonstrated effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species. Specific Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 24 | Staphylococcus aureus | 4–8 |

| 24 | Mycobacterium abscessus | 0.5–1.0 |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Potential

The compound's structural features align with known anticancer agents. Research indicates that sulfonamide derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and invasion. A study focusing on thioaryl-based MMP inhibitors showed promising results, with compounds demonstrating significant inhibitory activity against MMPs at low concentrations.

Case Study: Anticancer Activity

In a recent study involving pyrimidine-based drugs, a related compound exhibited potent anticancer activity with an IC50 value of less than 10 μM against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Although specific data on this compound is limited, related compounds have shown favorable pharmacokinetic properties, including good oral bioavailability and acceptable clearance rates.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

Piperidine sulfonylation : React piperidin-4-yl derivatives with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in dichloromethane at 0–25°C.

Acetamide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the sulfonated piperidine with N-methyl acetamide precursors.

- Optimization : Adjust solvent polarity (THF vs. DCM), reagent stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), and reaction time (12–24 hr) to achieve yields >75%. Monitor via TLC and purify via silica gel chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

- Techniques :

- NMR : H and C NMR to verify sulfonyl and acetamide moieties (e.g., sulfonyl protons at δ 3.1–3.5 ppm, acetamide carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 453.08).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Assays :

- Enzyme inhibition : Use fluorogenic substrates to test activity against proteases or kinases (e.g., IC determination).

- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., KD values).

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the design of analogs with improved target specificity?

- Workflow :

Docking : Use AutoDock Vina to predict binding poses in the ATP-binding pocket of kinases (e.g., EGFR).

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein interactions (e.g., hydrogen bonds with Lys721).

SAR Analysis : Modify substituents (e.g., trifluoromethyl position) and compare binding free energies (ΔG).

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

- Approach :

- Standardize assays : Use identical cell lines, incubation times, and assay buffers.

- Purity verification : Re-analyze compound batches via HPLC and NMR to exclude degradation products.

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding variables (e.g., serum concentration in cell culture).

- Example : Discrepancies in cytotoxicity (e.g., EC ranging 10–50 μM) may arise from differences in cell passage number or endotoxin levels .

Q. How can crystallographic data inform the rational design of co-crystals or salts to enhance solubility?

- Methods :

- Co-crystal screening : Use solvent-drop grinding with co-formers (e.g., succinic acid) and analyze via PXRD.

- Salt formation : React with HCl or sodium acetate; characterize solubility via shake-flask method (pH 1.2–7.4).

Notes

- Methodological Focus : Answers emphasize experimental design, validation, and conflict resolution.

- Advanced Techniques : Integrate computational, structural, and biochemical tools for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.